Cas no 824937-45-3 (methyl 1-(4-aminophenyl)cyclopropanecarboxylate)

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a cyclopropane-containing aromatic ester with a primary amine functional group. Its unique structure, combining a cyclopropane ring with an aminophenyl moiety, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The ester group enhances solubility and reactivity, facilitating further derivatization, while the amine functionality allows for selective modifications, such as amide formation or diazotization. The cyclopropane ring contributes to steric and electronic effects, influencing the compound's stability and reactivity. This compound is useful in medicinal chemistry for designing bioactive molecules due to its rigid scaffold and potential for targeted interactions with biological systems.
methyl 1-(4-aminophenyl)cyclopropanecarboxylate structure
824937-45-3 structure
Product Name:methyl 1-(4-aminophenyl)cyclopropanecarboxylate
CAS No:824937-45-3
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD20693763
CID:690419
PubChem ID:58841079
Update Time:2025-06-08

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 1-(4-aminophenyl)-, methyl ester
    • 1-(4-amino-phenyl)-cyclopropanecarboxylic acid methyl ester
    • methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
    • Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
    • DTXSID10730402
    • HHUXVTQTBMIHPK-UHFFFAOYSA-N
    • 824937-45-3
    • DB-353968
    • methyl1-(4-aminophenyl)cyclopropanecarboxylate
    • MFCD20693763
    • EN300-907325
    • AKOS025404202
    • Z1262626745
    • 1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester
    • AS-39900
    • SY259356
    • ZHB93745
    • CS-W000567
    • SCHEMBL1465475
    • methyl 1-(4-aminophenyl)cyclopropanecarboxylate
    • MDL: MFCD20693763
    • Inchi: 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3
    • InChI Key: HHUXVTQTBMIHPK-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC1)C1C=CC(N)=CC=1)OC

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.227

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methyl 1-(4-aminophenyl)cyclopropanecarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
Reference
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

Production Method 2

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Reference
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
2.2 Reagents: Sodium bicarbonate ;  neutralized
Reference
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ;  1 min, rt; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  rt
Reference
Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents
Greszler, Stephen N. ; et al, Organic Letters, 2017, 19(10), 2490-2493

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
1.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
2.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Reference
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Production Method 6

Reaction Conditions
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  2 min, rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ;  23 °C → 40 °C
1.3 40 °C → 55 °C; 3 h, 55 °C; 55 °C → rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ;  1 min, rt; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  rt
Reference
Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents
Greszler, Stephen N. ; et al, Organic Letters, 2017, 19(10), 2490-2493

Production Method 7

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
2.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
2.3 Solvents: Water ;  0 °C
3.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
3.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Reference
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Production Method 8

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
3.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
3.2 Reagents: Sodium bicarbonate ;  neutralized
Reference
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Raw materials

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Preparation Products

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:824937-45-3)methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Order Number:A864401
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:46
Price ($):208.0/386.0
Email:sales@amadischem.com

Additional information on methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Comprehensive Overview of Methyl 1-(4-Aminophenyl)Cyclopropanecarboxylate (CAS No. 824937-45-3)

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate (CAS No. 824937-45-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a cyclopropane ring and an aromatic amine group, is widely studied for its potential applications in drug discovery and material science. Its unique structural properties make it a valuable intermediate in synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) disorders and anti-inflammatory agents.

In recent years, the demand for cyclopropane-containing compounds like methyl 1-(4-aminophenyl)cyclopropanecarboxylate has surged due to their role in modulating metabolic pathways. Researchers are exploring its utility in enzyme inhibition and receptor binding, aligning with trends in precision medicine and personalized therapeutics. The compound’s low molecular weight and high bioavailability further enhance its appeal for small-molecule drug development.

The synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate typically involves catalytic cyclopropanation followed by esterification, with yields optimized through green chemistry protocols. This aligns with the industry’s shift toward sustainable synthesis, a topic frequently searched in AI-driven chemical databases. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a critical factor for high-throughput screening (HTS) applications.

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In conclusion, methyl 1-(4-aminophenyl)cyclopropanecarboxylate exemplifies the synergy between structural complexity and therapeutic potential. Its relevance in drug design and material science ensures sustained interest, while SEO trends emphasize its role in cutting-edge research. Future studies may explore its catalytic applications or biodegradability, further expanding its industrial footprint.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:824937-45-3)methyl 1-(4-aminophenyl)cyclopropanecarboxylate
A864401
Purity:99%/99%
Quantity:250mg/1g
Price ($):208.0/386.0
Email